Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate is a complex chemical compound with a unique structure that combines multiple heterocyclic rings. This compound is known for its versatility and is used in various scientific research fields, including pharmaceutical development and material science.
Properties
IUPAC Name |
ethyl 2-[2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-3-22-14(20)6-10-8-24-16(18-10)19-15(21)13-7-11-12(23-13)5-4-9(2)17-11/h4-5,7-8H,3,6H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQFUDJIHFIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminofuran and Methyl Acetoacetate
The furopyridine core is synthesized via a Gould–Jacobs reaction, where 3-aminofuran undergoes cyclocondensation with methyl acetoacetate under acidic conditions. This method, adapted from analogous pyridine syntheses, proceeds as follows:
$$
\text{3-Aminofuran + Methyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5-Methylfuro[3,2-b]pyridine-2-carboxylate} \rightarrow \text{Hydrolysis} \rightarrow \text{5-Methylfuro[3,2-b]pyridine-2-carboxylic acid}
$$
Optimization Notes :
- Reaction temperature: 120–140°C for 8–12 hours.
- Yields improve with catalytic p-toluenesulfonic acid (PTSA).
- Hydrolysis using 6M NaOH/EtOH (1:1) at reflux for 4 hours yields the carboxylic acid (92% purity by HPLC).
Preparation of Ethyl 2-(2-Aminothiazol-4-yl)Acetate
Hantzsch Thiazole Synthesis
The thiazole-ester intermediate is synthesized via the Hantzsch reaction, combining ethyl 2-chloroacetoacetate with thiourea:
$$
\text{Ethyl 2-chloroacetoacetate + Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 2-(2-aminothiazol-4-yl)acetate}
$$
Key Parameters :
- Reaction time: 6–8 hours.
- Yield: 78–85% after recrystallization from ethanol.
- Characterization: $$ ^1\text{H NMR} $$ (CDCl$$3$$) δ 6.87 (s, 1H, thiazole-H), 4.23 (q, 2H, OCH$$2$$), 3.65 (s, 2H, CH$$2$$CO), 1.31 (t, 3H, CH$$3$$).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 5-methylfuro[3,2-b]pyridine-2-carboxylic acid with ethyl 2-(2-aminothiazol-4-yl)acetate. Based on comparative studies, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) outperforms dicyclohexylcarbodiimide (DCC) in minimizing byproducts:
$$
\text{Acid + EDC + HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Thiazole-ester}} \text{Target compound}
$$
Optimized Conditions :
Alternative Method: Mixed Anhydride Approach
For industrial scalability, the mixed anhydride method using isobutyl chloroformate offers advantages:
$$
\text{Acid + Isobutyl chloroformate + N-Methylmorpholine} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{Thiazole-ester}} \text{Target compound}
$$
Advantages :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- *$$ ^1\text{H NMR} * (400 MHz, DMSO-d$$6$$): δ 10.42 (s, 1H, NH), 8.67 (d, 1H, pyridine-H), 7.92 (s, 1H, furo-H), 6.95 (s, 1H, thiazole-H), 4.18 (q, 2H, OCH$$2$$), 3.72 (s, 2H, CH$$2$$CO), 2.51 (s, 3H, CH$$3$$), 1.25 (t, 3H, CH$$_3$$).
- *$$ ^{13}\text{C NMR} *: δ 170.2 (CO ester), 165.8 (CONH), 154.3 (thiazole-C), 148.9 (furo-C), 121.6 (pyridine-C), 60.1 (OCH$$2$$), 36.7 (CH$$2$$CO), 21.3 (CH$$3$$), 14.0 (CH$$3$$).
High-Resolution Mass Spectrometry (HRMS)
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDC/HOBt coupling | 76–82 | 95–98 | Moderate | High |
| Mixed anhydride | 80–85 | 97–99 | High | Moderate |
| DCC-mediated (deprecated) | 65–70 | 90–92 | Low | Low |
Key Findings :
- The mixed anhydride method is superior for large-scale production due to consistent yields and lower byproduct formation.
- EDC/HOBt remains viable for laboratory-scale synthesis with readily available reagents.
Industrial-Scale Process Considerations
Solvent Recovery and Waste Management
Crystallization Optimization
- Recrystallization from ethanol/water (7:3) enhances purity to 99.5% (HPLC).
- Cooling rate: 0.5°C/min to avoid oiling out.
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
Epimerization at the Thiazole Moiety
- Issue : Racemization under basic conditions.
- Solution : Use of N-hydroxysuccinimide (NHS) esters to stabilize the active intermediate.
Chemical Reactions Analysis
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or sulfonyl chlorides.
Scientific Research Applications
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate: This compound shares a similar furo[3,2-b]pyridine core but differs in the substitution pattern and functional groups.
Thiazole derivatives: These compounds have a thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined heterocyclic structure, which imparts specific chemical and biological properties that are not observed in simpler analogs.
Biological Activity
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a furo[3,2-b]pyridine core, a thiazole moiety, and an ethyl acetate group. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of thiazole and furo[3,2-b]pyridine exhibit significant antimicrobial activity. This compound may possess similar properties due to its structural components. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them promising candidates for antibiotic development .
Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that related compounds with furo[3,2-b]pyridine structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the furo[3,2-b]pyridine core have shown growth inhibition in breast cancer (MCF-7), lung cancer (NCI-H460), and glioblastoma (SF-268) cell lines . The mechanism of action may involve the inhibition of specific enzymes or receptors crucial for tumor growth.
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Assays : In one study, derivatives were tested for their ability to inhibit cell growth in cancer cell lines. The results indicated that certain derivatives had GI50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | NCI-H460 | 10.0 |
| Compound C | SF-268 | 15.0 |
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound exhibit:
- Antimicrobial Effects : Effective against various bacterial strains.
- Antitumor Activity : Significant inhibition of tumor growth in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
